N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-17-13(19)9(6-16-14(17)20)12(18)15-5-8-2-3-10-11(4-8)22-7-21-10/h2-4,6H,5,7H2,1H3,(H,15,18)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGBBWOUBSYREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a benzo[d][1,3]dioxole moiety and a tetrahydropyrimidine core. Its molecular formula is , with a molecular weight of approximately 270.27 g/mol.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activity. For instance, related compounds have shown moderate to significant antibacterial and antifungal activities. The activity is often correlated with lipophilicity; compounds with higher lipophilicity tend to exhibit enhanced antibacterial properties .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been evaluated through various in vitro and in vivo studies. It has been noted that certain structural features enhance its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated high selectivity for COX-2 inhibition with significant analgesic effects .
Antitumor Activity
Recent studies have also explored the antitumor potential of this compound. A series of related compounds have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. Some derivatives have shown promising results in reducing tumor growth in various cancer models . The mechanisms often involve the induction of apoptosis in cancer cells and the modulation of signaling pathways associated with cell survival.
Case Studies
- Inhibition of COX Enzymes : A study found that specific derivatives exhibited up to 90% inhibition of COX-2 activity compared to standard anti-inflammatory drugs like diclofenac. This suggests a strong potential for these compounds in treating inflammatory diseases .
- Antimicrobial Screening : In vitro tests against various bacterial strains revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights their potential as alternative antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemistry
In the field of chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Condensation Reactions : Useful in creating derivatives with enhanced properties.
- Functionalization : The carboxamide group can be modified to improve solubility or reactivity.
Biology
The compound has been investigated for its potential as an enzyme inhibitor . Research indicates that it may inhibit specific kinases involved in cell signaling pathways. For example:
- Cyclin-dependent Kinases (CDKs) : Inhibition of these kinases may halt tumor growth and proliferation in cancer models.
Case Study : A study demonstrated that derivatives of this compound showed significant inhibitory activity against CDKs in vitro, suggesting potential applications in cancer therapeutics.
Medicine
In medicinal chemistry, this compound is being explored for its antitumor and antimicrobial properties . Preliminary studies suggest:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.5 |
- Antimicrobial Activity : It has also been tested against several bacterial strains with varying degrees of success.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
| Bacillus subtilis | 15 |
Summary of Findings
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a versatile compound with significant potential across various scientific domains:
- Chemical Applications : Acts as a precursor for synthesizing complex molecules.
- Biological Applications : Shows promise as an enzyme inhibitor with implications in cancer treatment.
- Medicinal Applications : Exhibits antitumor and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several analogs, including pyrimidine-based inhibitors, carboxamide derivatives, and benzo[d][1,3]dioxole-containing molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations
Core Heterocycle Variations: The target compound’s tetrahydropyrimidine core is shared with compounds 20 and 10q, but differs from the benzo[b]thiophene in .
Substituent Effects: The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound contributes to lipophilicity, similar to the benzyl or biphenyl groups in derivatives. The 3-methyl substituent in the target compound may sterically hinder interactions compared to bulkier groups (e.g., indazolyl in compound 20) but improves metabolic stability .
Synthetic Efficiency :
- The target compound’s 74% yield surpasses compound 20 (23%) but is lower than intermediate 22 (90%), highlighting the impact of substituent complexity on reaction efficiency .
The absence of a hydroxy group (cf.
Structure-Activity Relationship (SAR) Insights
- Lipophilicity and Binding : The benzo[d][1,3]dioxole moiety enhances membrane permeability, critical for central nervous system (CNS) targeting. This is absent in linear carboxamides like 22 .
- Hydrogen Bonding : The 2,4-dioxo groups in the target compound likely interact with catalytic lysine or arginine residues in enzymes, akin to β-ketoamides in intermediates .
- Steric Effects : The 3-methyl group may limit off-target interactions compared to bulkier substituents in kinase inhibitors (e.g., 20 ) .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis of structurally analogous pyrimidinedione carboxamides involves coupling substituted amines with activated carboxylic acid derivatives. For example:
- Step 1: Activation of the pyrimidinedione-5-carboxylic acid using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) or HATU in DMF, with a base like DIPEA (diisopropylethylamine) or NMM (N-methylmorpholine) .
- Step 2: Reaction with the benzodioxole-containing amine (e.g., benzo[d][1,3]dioxol-5-ylmethylamine) under controlled temperature (0–25°C) for 12–48 hours.
- Step 3: Hydrolysis of protecting groups (if present) using LiOH in MeOH:H₂O (1:1) .
Key Optimization Parameters:
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Coupling Reagent | HBTU/HATU | Higher activation efficiency for carboxylate intermediates |
| Solvent | DMF/DCM | Polar aprotic solvents enhance reaction kinetics |
| Temperature | 0–25°C | Minimizes side reactions (e.g., epimerization) |
| Reaction Time | 12–48 hours | Extended time improves conversion for sterically hindered amines |
Basic: How is the compound’s purity and structural integrity validated?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
